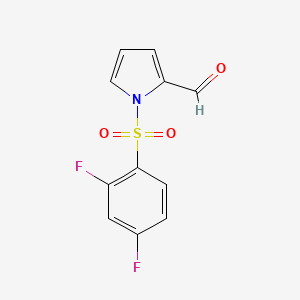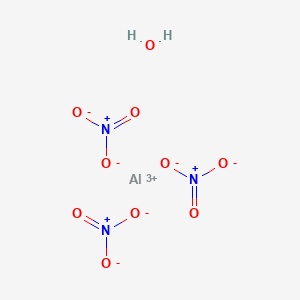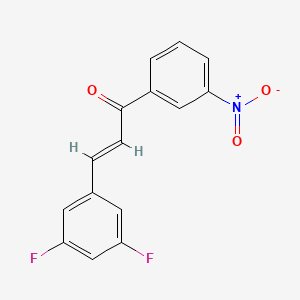
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane
Übersicht
Beschreibung
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane is a fluorinated organic compound with the molecular formula C6H5ClF8O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane typically involves the fluorination of precursor compounds. One common method is the reaction of 2-chloro-1,1,1-trifluoroethane with fluorinating agents such as fluorine gas or metal fluorides under controlled conditions . The reaction is carried out in a suitable solvent, and the temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the fluorinating agents used.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates or the inhibition of specific enzymatic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1-difluoroethane: A simpler fluorinated compound with fewer fluorine atoms.
2-Chloro-2,2-difluoro-1-phenylethanone: A related compound with a phenyl group instead of the trifluoroethoxy groups.
Uniqueness
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane is unique due to its multiple trifluoroethoxy groups, which impart high stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring durable and inert materials.
Eigenschaften
IUPAC Name |
2-chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF8O2/c7-3(8)6(15,16-1-4(9,10)11)17-2-5(12,13)14/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOHGXYHBYKRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)Cl)(OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)
![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041048.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)
![1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041052.png)
